molecular formula C15H8BrN3OS2 B2605796 N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681166-69-8

N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2605796
CAS No.: 681166-69-8
M. Wt: 390.27
InChI Key: QAODIQNVEGGZFB-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C15H8BrN3OS2 and its molecular weight is 390.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide and related compounds have been synthesized and evaluated for various pharmacological activities. For example, compounds with a bromine atom at the 6-position displayed strong myorelaxant activity on rat uterus, without marked inhibitory effects on insulin secretion and vascular myogenic activity, indicating potential selectivity towards uterine smooth muscle (Khelili et al., 2012).

Antimalarial Potential

Bromo-benzothiophene carboxamide derivatives, structurally related to this compound, have been identified as potent inhibitors of Plasmodium asexual blood stages both in vitro and in vivo. These compounds impair the development of the trophozoite stage of the intraerythrocytic cycle, demonstrating potential as antimalarials (Banerjee et al., 2011).

Diuretic Activity

A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which are closely related to the chemical structure , were synthesized and exhibited promising diuretic activity in vivo. Among these, a compound structurally similar to this compound was identified as a notable candidate (Yar & Ansari, 2009).

Antibacterial and Antifungal Properties

Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, which share the core benzothiazole structure, showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells. This indicates the potential for developing new antibacterial agents (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments, demonstrating their potential in industrial applications. The study suggests that these compounds can offer stability and high inhibition efficiencies against steel corrosion, providing insights into the broader applicability of benzothiazole derivatives in material science (Hu et al., 2016).

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3OS2/c16-9-2-4-11-13(6-9)22-15(18-11)19-14(20)8-1-3-10-12(5-8)21-7-17-10/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAODIQNVEGGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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